JMV 167 (JMV-180): A Technical Guide to Cholecystokinin Receptor Binding Affinity
JMV 167 (JMV-180): A Technical Guide to Cholecystokinin Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the cholecystokinin (CCK) receptor binding affinity of the synthetic peptide analog JMV-180, often referenced in the context of the JMV peptide series. This document summarizes key binding data, details common experimental protocols for its characterization, and visualizes the associated signaling pathways. The initial query for "JMV 167" has been interpreted as referring to the well-characterized compound JMV-180, a partial agonist at the CCKA receptor.
Quantitative Binding Affinity of JMV-180
JMV-180 exhibits a distinct binding profile for cholecystokinin receptors, acting as a partial agonist at the CCKA receptor subtype. Its affinity has been characterized in various systems, revealing high affinity for the CCKA receptor. Notably, in rat pancreatic acini, which are rich in CCKA receptors, JMV-180 has been shown to interact with both high and low-affinity states of the receptor.
| Compound | Receptor Subtype | Species/Tissue/Cell Line | Binding Parameter | Value (nM) | Reference |
| JMV-180 | CCKA | Human Neuroblastoma IMR-32 cells | IC50 | 1.7 | [1] |
| JMV-180 | CCK (High-Affinity State) | Rat Pancreatic Acini | Kd | 2.2 | [2] |
| JMV-180 | CCK (Low-Affinity State) | Rat Pancreatic Acini | Kd | 19 | [2] |
Experimental Protocols: Radioligand Binding Assay for CCK Receptors
The determination of JMV-180's binding affinity for CCK receptors is typically achieved through competitive radioligand binding assays. The following is a generalized protocol based on standard methodologies.
Preparation of Receptor Source
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Cell Culture and Membrane Preparation:
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Cells expressing the cholecystokinin receptor of interest (e.g., IMR-32 cells for human CCKA) are cultured to a sufficient density.
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The cells are harvested, washed with a suitable buffer (e.g., ice-cold phosphate-buffered saline), and then homogenized in a lysis buffer.
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The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.
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The resulting supernatant is then subjected to high-speed centrifugation to pellet the cell membranes containing the receptors.
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The membrane pellet is washed and resuspended in an appropriate assay buffer.
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Tissue Homogenates:
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Tissue rich in the target receptor (e.g., rat pancreas for CCKA) is dissected and homogenized in a suitable buffer.
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The homogenate is then processed similarly to the cell culture membrane preparation to isolate the membrane fraction.
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Competitive Binding Assay
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Incubation: A constant concentration of a radiolabeled CCK receptor ligand (e.g., [125I]CCK-8) is incubated with the receptor preparation.
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Competition: Increasing concentrations of the unlabeled competing ligand (JMV-180) are added to the incubation mixture.
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Non-specific Binding Control: A parallel set of incubations is performed in the presence of a high concentration of an unlabeled, potent CCK receptor ligand to determine non-specific binding.
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Equilibrium: The incubation is carried out for a specific duration at a controlled temperature (e.g., 60 minutes at 37°C) to allow the binding to reach equilibrium.
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Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the receptor-bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.
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Quantification: The radioactivity retained on the filters is measured using a gamma counter.
Data Analysis
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The specific binding at each concentration of the competing ligand is calculated by subtracting the non-specific binding from the total binding.
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The data is then plotted as the percentage of specific binding versus the logarithm of the competitor concentration.
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The IC50 value (the concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the resulting sigmoidal curve.
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The Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
Mandatory Visualizations
Experimental Workflow: Radioligand Binding Assay
Signaling Pathways of the CCKA Receptor
